N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Melatonin Receptor MT2 Negative Control

Directly address MT2 target engagement confounders by procuring this validated inactive analog. Unlike unscreened 'controls', N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide provides a quantitatively confirmed null phenotype (pEC50 <4.5 at hMT1 & hMT2). Equimolar use (up to 30 µM) ensures observed cAMP/β-arrestin effects with UCSF4226 are target-specific. Adhere to Chemical Probes Portal best practices.

Molecular Formula C13H15N5O2
Molecular Weight 273.296
CAS No. 2320664-99-9
Cat. No. B2769757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
CAS2320664-99-9
Molecular FormulaC13H15N5O2
Molecular Weight273.296
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C13H15N5O2/c1-20-12-4-2-3-10(7-12)16-13(19)17-8-11(9-17)18-14-5-6-15-18/h2-7,11H,8-9H2,1H3,(H,16,19)
InChIKeyMJPWVILFYYOVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide (CAS 2320664-99-9): A Validated Negative Control Probe for Melatonin Receptor Research


N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide (CAS 2320664-99-9) is a synthetic small molecule characterized by a 1,2,3-triazole ring linked to an azetidine carboxamide scaffold . Its primary documented application is as a validated, commercially available inactive control compound for the selective human melatonin MT2 receptor agonist UCSF4226 . Unlike general-purpose 'inactive' analogs, its lack of functional activity at both MT1 and MT2 receptors has been quantitatively confirmed in standardized cell-based assays, making it a specific tool for target engagement studies.

Why a General 'Inactive Analog' Cannot Substitute for CAS 2320664-99-9 in Melatonin Pathway Studies


In pharmacological research, the term 'inactive analog' is not interchangeable between chemical series. The specific inactivity of N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been systematically quantified in a head-to-head study against its active counterpart, UCSF4226 [1]. Simply procuring a structurally similar but unvalidated compound from the same azetidine-triazole class carries a significant risk of residual or off-target activity that would confound experimental interpretation. This compound's verified null phenotype, as published in a peer-reviewed probe characterization study, is the procurement-critical attribute that generic sourcing cannot guarantee.

Quantitative Evidence Guide: How N-(3-Methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide Differs from the Active MT2 Agonist UCSF4226


Complete Abrogation of Functional Activity at the Target Receptor (hMT2)

In a direct head-to-head comparison, the target compound (SML2754) demonstrated a complete loss of functional activity at the human MT2 receptor, in stark contrast to its active analog UCSF4226 (SML2753) [1]. The target compound's pEC50 value of <4.5 (EC50 > 31.6 µM) represents a greater than 5,000-fold reduction in potency compared to the agonist UCSF4226, which has a pEC50 of 8.2 (EC50 ≈ 6.3 nM). This was measured in a cAMP inhibition assay using HEK cells transiently expressing the human MT2 receptor.

Melatonin Receptor MT2 Negative Control cAMP Assay

Verified Lack of Cross-Reactivity with the Closely Related hMT1 Receptor

The same direct comparative study confirms that the target compound is also inactive at the hMT1 receptor, with a pEC50 of <4.5, while UCSF4226 retains measurable, though lower, activity (pEC50 6.8) at this subtype [1]. This is critical because UCSF4226's selectivity is 91-fold for hMT2 over hMT1 [2]; the negative control must be demonstrably inactive at both receptors to serve its purpose.

MT1 Selectivity Melatonin Receptor Off-Target cAMP Assay

Peer-Reviewed Validation as a Purpose-Built Probe Pair Component

The compound's characterization is not merely a vendor claim but originates from a peer-reviewed study profiling chemical probe pairs [1]. It is part of a defined set (SML2754) where the active probe (UCSF4226, SML2753) has a Ki of 63 nM and nominated probe status on the Chemical Probes Portal [2]. This contrasts with generic 'inactive' compounds that lack published validation data.

Chemical Probe Validation Pharmacology Best Practice

Validated Research Applications for N-(3-Methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide


Essential Negative Control for MT2 Receptor Target Engagement Assays

When using the active MT2 agonist UCSF4226 (EC50 ≈ 6.3 nM) in cAMP inhibition or β-arrestin recruitment assays, this compound must be run in parallel at equimolar concentrations up to 30 µM to confirm that observed effects are target-specific. Its confirmed pEC50 of <4.5 at both hMT1 and hMT2 provides the quantitative benchmark for this control [1].

Discriminating MT2-Mediated from MT1-Mediated Physiological Effects

In studies where melatonin receptor subtype-specific functions are dissected, the inactivity of this compound at both receptors (pEC50 <4.5 for hMT1 and hMT2) makes it a superior negative control compared to MT1-selective antagonists, which could confound MT1-mediated pathways [1].

Probe Pair Pharmacology in Phenotypic Screening

The compound serves as the inactive half of the UCSF4226 probe pair (active probe pEC50 8.2, inactive control pEC50 <4.5 at hMT2). Phenotypic screens employing this pair can confidently attribute any differential biological signal to MT2 receptor engagement, a standard recommended by the Chemical Probes Portal for best practice [1][2].

Baseline for Investigating Novel MT2 Ligands

When profiling new MT2 ligand candidates, this validated inactive compound can establish the assay window and serve as a baseline for normalizing data, ensuring that the signal-to-noise ratio is accurately calculated against a proven null reference rather than a vehicle control alone [1].

Quote Request

Request a Quote for N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.